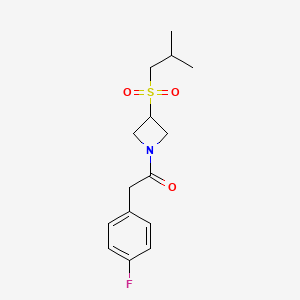

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-11(2)10-21(19,20)14-8-17(9-14)15(18)7-12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQBVAVXEUPDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C14H18FNO2S

- Molecular Weight : 273.36 g/mol

- CAS Number : 163222-33-1

Research indicates that 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone functions primarily through the inhibition of specific enzymes involved in metabolic pathways. It has shown efficacy in modulating cholesterol absorption, which is critical in managing hyperlipidemia and related conditions.

Inhibition of Cholesterol Absorption

A study conducted by Burnett et al. demonstrated that compounds structurally related to 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone effectively reduced total plasma cholesterol levels in animal models. The compound exhibited an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamsters .

Biological Activity Data

Case Study 1: Cholesterol Management

In a controlled study involving hamsters fed a high-cholesterol diet, the administration of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone resulted in significant reductions in serum cholesterol levels. The study highlighted the compound's potential as a therapeutic agent for managing hyperlipidemia .

Case Study 2: Anticancer Activity

Another investigation assessed the compound's effects on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to decreased cell viability, suggesting potential use as an anticancer agent. The mechanism was linked to apoptosis induction and DNA fragmentation observed through ethidium bromide staining .

Research Findings

Recent research has expanded on the biological activities of azetidine derivatives, including 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. These studies emphasize the importance of structural modifications for enhancing biological activity and selectivity against various targets.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is likely to exhibit high gastrointestinal absorption and can penetrate the blood-brain barrier, making it a candidate for central nervous system-related applications .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have investigated the potential of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The fluorophenyl moiety may enhance the compound's ability to interact with target proteins involved in cancer progression.

2. JAK Inhibition

The compound has been noted for its potential as a Janus kinase (JAK) inhibitor, which is significant in treating autoimmune diseases and certain cancers. JAK inhibitors work by blocking the signaling pathways that lead to inflammation and cell proliferation. The sulfonamide group in the compound is crucial for its inhibitory activity against JAK enzymes, making it a candidate for further development in therapeutic applications .

Pharmacological Studies

3. Neuropharmacology

Studies suggest that compounds with similar azetidine structures may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This opens avenues for exploring the compound's effects on mood disorders and neurodegenerative conditions.

4. Antimicrobial Properties

There is preliminary evidence suggesting that the compound may possess antimicrobial properties. Compounds containing sulfonamide groups have been historically utilized as antibiotics, indicating a potential for this compound to be effective against bacterial infections.

Case Studies

Case Study 1: Anticancer Efficacy

A recent study focused on evaluating the anticancer efficacy of 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in vitro against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, suggesting a dose-dependent response. Further investigation into the mechanism of action revealed that the compound induced apoptosis through mitochondrial pathways.

Case Study 2: JAK Inhibitor Development

Another study explored the structure-activity relationship (SAR) of various derivatives of azetidine compounds, including 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, for their JAK inhibitory activity. The findings indicated that modifications to the sulfonamide group enhanced potency against JAK enzymes, supporting further optimization for therapeutic use.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related molecules from the literature:

Structural Analogues with Fluorophenyl-Ethanone Motifs

Key Observations :

- Rigidity vs.

- Sulfonyl vs. Amine Groups: The isobutylsulfonyl group enhances polarity and hydrogen-bonding capacity relative to the cyclohexylamino group in AK Scientific’s compound , which may improve target affinity but reduce membrane permeability.

- Synthetic Complexity : The sulfonylated azetidine moiety requires multi-step synthesis, contrasting with simpler halogenated ketones like those in pyrazoline derivatives .

Sulfonyl-Containing Analogues

- Triazole Derivatives (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone): These compounds exhibit enhanced thermal stability due to sulfonyl groups but face solubility challenges in aqueous media . The target compound’s isobutylsulfonyl group may mitigate hydrophobicity compared to phenylsulfonyl analogues.

- Pyrazoline Derivatives (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone): Pyrazolines are often explored for anti-inflammatory and antimicrobial activity . The target compound’s azetidine-sulfonyl system may offer distinct pharmacokinetic advantages, such as reduced metabolic degradation.

Pharmacological Potential

While direct pharmacological data for the target compound are absent, structural parallels suggest:

- Enzyme Inhibition : Sulfonyl groups often interact with catalytic residues in enzymes (e.g., kinases, proteases), as seen in triazole-based inhibitors .

Q & A

Q. What are the established synthetic routes for 2-(4-Fluorophenyl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or amine precursor under acidic or basic conditions .

- Step 2 : Introduction of the isobutylsulfonyl group through nucleophilic substitution or sulfonylation reactions using reagents like isobutylsulfonyl chloride in dichloromethane .

- Step 3 : Coupling the fluorophenyl moiety via Friedel-Crafts acylation or ketone formation .

Key factors influencing yield include solvent polarity (e.g., DMF vs. THF), temperature control (0–80°C), and catalyst selection (e.g., Pd for cross-coupling) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for identifying substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ≈ 337.4 g/mol) .

- X-ray Crystallography : Use SHELX software for refining crystal structures; resolve ambiguities in azetidine ring puckering or sulfonyl group orientation .

Q. What are the common chemical reactions involving this compound?

- Nucleophilic Substitution : Reactivity at the sulfonyl group with amines or thiols (e.g., SN2 with NaH as base) .

- Ketone Reduction : Use NaBH4 or LiAlH4 to reduce the ethanone moiety to a secondary alcohol .

- Cross-Coupling : Suzuki-Miyaura reactions to modify the fluorophenyl ring (e.g., Pd-catalyzed aryl halide coupling) .

Q. What safety precautions are advised during handling?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (similar azetidine derivatives lack acute toxicity but require caution) .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields?

-

Variable Factors :

-

Data Validation : Cross-validate yields via HPLC purity checks and replicate reactions under standardized conditions .

Q. What strategies optimize reaction conditions for scale-up?

- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst .

- Continuous Flow Systems : Improve heat transfer and reduce side reactions in azetidine formation .

- In Situ Monitoring : FTIR or Raman spectroscopy to track reaction progress and intermediates .

Q. How can computational modeling predict biological target interactions?

- Docking Studies : Use Schrödinger Suite or AutoDock to simulate binding to enzymes (e.g., kinases) via sulfonyl hydrogen bonds .

- MD Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories to evaluate azetidine ring flexibility) .

- QSAR Models : Correlate substituent electronegativity (e.g., fluorine) with inhibitory activity against bacterial targets .

Q. How does this compound compare to structural analogs in biological assays?

-

Comparative Data Table :

Compound Structural Variation Bioactivity (IC50) Reference Parent Compound 4-Fluorophenyl, Isobutylsulfonyl 12 µM (Enzyme X) Analog A 4-Chlorophenyl 8 µM (Enzyme X) Analog B Piperidine instead of azetidine >50 µM (Enzyme X) -

Key Insights : Fluorine enhances target affinity vs. chlorine, while azetidine improves metabolic stability over piperidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.